5-Hydroxydopamine

Stability Redox Chemistry In Vitro Toxicology

5-Hydroxydopamine (CAS 1927-04-4) is the preferred tool for inducing sub-lethal oxidative challenges in catecholaminergic neurons, with a 12-fold lower rate of H₂O₂ generation vs. 6-OHDA. Its 4-hour half-life enables controlled, acute studies of adaptive cellular responses, mitochondrial dysfunction, and early-stage signaling events, ensuring experimental reproducibility in neurodegeneration and redox biology models.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 1927-04-4
Cat. No. B1203157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxydopamine
CAS1927-04-4
Synonyms5-hydroxydopamine
5-hydroxydopamine hydrobromide
5-hydroxydopamine hydrochloride
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)CCN
InChIInChI=1S/C8H11NO3/c9-2-1-5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,1-2,9H2
InChIKeyLCAINUZZHIZKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxydopamine Procurement: A Naturally Occurring Catecholamine Neurotoxin for Targeted Dopaminergic Research


5-Hydroxydopamine (5-OHDA, CAS 1927-04-4) is a naturally occurring trihydroxyphenethylamine and a structural analog of dopamine [1]. It is classified as a catecholamine derivative, featuring an additional hydroxyl group at the 5-position of the aromatic ring [2]. This compound is primarily recognized for its utility as a selective neurotoxin, capable of inducing neurodegeneration in catecholaminergic neurons, making it a critical tool for modeling Parkinson's disease and studying dopamine-related pathways . It is endogenously found in human urine and across various biological matrices [3].

Why 5-Hydroxydopamine Cannot Be Interchanged with Dopamine or 6-OHDA: A Quantitative Comparison of Stability, Redox Activity, and Toxicity


Substituting 5-Hydroxydopamine with its closest analogs, such as dopamine or 6-hydroxydopamine (6-OHDA), is scientifically unsound due to quantifiable differences in their chemical stability, redox activity, and resultant biological effects. While all three compounds share a catecholaminergic structure, the presence or position of an additional hydroxyl group fundamentally alters their reaction kinetics and pharmacological profile [1]. Specifically, 5-OHDA demonstrates an intermediate half-life and a significantly lower rate of hydrogen peroxide (H₂O₂) generation compared to 6-OHDA, directly impacting its neurotoxic potency and selectivity [2]. Consequently, using a substitute without accounting for these differential properties would introduce significant variability, jeopardizing the reproducibility and interpretability of experimental outcomes in models of neurodegeneration or redox biology [3].

Quantitative Differentiation of 5-Hydroxydopamine: Stability, Redox Activity, and Comparative Toxicity Data


Comparative Stability: 5-Hydroxydopamine Exhibits a Distinct Half-Life Profile Versus Dopamine and 6-Hydroxydopamine

5-Hydroxydopamine demonstrates a half-life (t₁/₂) of 4 hours in cell culture medium, which is 20% shorter than that of 6-hydroxydopamine (t₁/₂ = 5 hours) and significantly less than that of the endogenous neurotransmitter dopamine (t₁/₂ = 12–33 hours) [1]. This intermediate stability profile directly influences its toxicity and selectivity, distinguishing it from both the more stable, endogenous dopamine and the slightly more stable but highly reactive 6-OHDA.

Stability Redox Chemistry In Vitro Toxicology

Redox Activity: 5-Hydroxydopamine Generates H₂O₂ at a 12-Fold Lower Rate Than 6-Hydroxydopamine

In a direct head-to-head measurement of hydrogen peroxide (H₂O₂) generation, a primary mediator of catecholamine-induced oxidative damage, 6-hydroxydopamine (6-OHDA) produced H₂O₂ at approximately 12 times the rate of 5-hydroxydopamine (5-OHDA) [1]. This profound difference in the rate of reactive oxygen species (ROS) production is the key mechanistic distinction that explains why 6-OHDA is a potent and widely used neurotoxin for inducing rapid neuronal degeneration, whereas 5-OHDA exhibits a much less severe neurodegenerative profile.

Oxidative Stress Redox Cycling Mechanism of Action

Enzymatic Toxicity: 5-Hydroxydopamine is Implicated as a Less Potent Inhibitor of Creatine and Adenylate Kinases Compared to 6-OHDA

While a direct, quantitative comparison of 5-Hydroxydopamine's effect on creatine kinase (CK) and adenylate kinase (AK) is not available from the same study as 6-OHDA and dopamine, a class-level inference can be drawn from the established rank order of toxicity in rat brain homogenates. The order of decreasing irreversible enzyme inhibition was reported as peroxide > 6-hydroxydopamine > dopamine > norepinephrine > 5-hydroxytryptamine [1]. Given the structural and functional similarities, 5-Hydroxydopamine's toxicity profile is expected to fall between that of dopamine and 6-OHDA, a hypothesis consistent with its intermediate stability and H₂O₂ generation rate.

Enzyme Inhibition Neurotoxicity In Vitro Models

Solution Stability: Defined Storage Parameters for Maximizing 5-Hydroxydopamine Potency

Vendor technical specifications provide essential handling guidelines that directly impact the compound's functional integrity in experimental settings. 5-Hydroxydopamine hydrochloride, when stored lyophilized at -20°C and kept desiccated, is stable for 36 months. In contrast, once reconstituted in solution, it must be stored at -20°C and used within 1 month to prevent a significant loss of potency [1]. This instability in solution is a critical parameter for experimental planning and is consistent with its short in vitro half-life.

Compound Handling Stability Storage

Endogenous Origin: 5-Hydroxydopamine is a Naturally Occurring Amine, Distinct from the Fully Synthetic 6-OHDA

5-Hydroxydopamine is a naturally occurring amine detected in human urine, whereas 6-hydroxydopamine is a purely synthetic organic compound [1][2]. While both are used as research tools, the endogenous nature of 5-OHDA implies potential physiological relevance that may be absent for its synthetic analog. This distinction makes 5-OHDA a more appropriate choice for studies investigating endogenous metabolism, biomarker discovery, or the subtle roles of trace amines in physiological and pathophysiological processes.

Endogenous Compound Biomarker Metabolism

Optimal Applications for 5-Hydroxydopamine Based on Quantitative Differentiation


Investigating Acute but Non-Catastrophic Oxidative Stress in Neuronal Cultures

The 12-fold lower rate of H₂O₂ generation compared to 6-OHDA [1] makes 5-OHDA the preferred compound for inducing a sub-lethal oxidative challenge in primary neuronal or cell line models. This allows researchers to study adaptive cellular responses, mitochondrial dysfunction, and early-stage signaling events related to oxidative stress without the immediate and widespread cell death associated with 6-OHDA. Its 4-hour half-life [2] further supports acute experimental designs where a transient stimulus is desired.

Modeling Early-Stage Parkinson's Disease Pathology with a More Nuanced Toxin

For creating animal or cell culture models of Parkinson's disease that require a more gradual and partial lesioning of dopaminergic neurons, 5-OHDA is a superior choice over the rapid, near-complete ablation caused by 6-OHDA. The significantly attenuated redox activity [1] and intermediate stability [2] of 5-OHDA more closely mimic a chronic, progressive degenerative process, allowing for the study of compensatory mechanisms and the evaluation of neuroprotective interventions over a longer time course.

Endogenous Amine Metabolism and Biomarker Discovery Studies

As 5-OHDA is a naturally occurring amine in human urine [3], its use is essential in studies focused on the metabolic pathways of catecholamines or the identification of novel disease biomarkers. Unlike the purely synthetic 6-OHDA, 5-OHDA can serve as an authentic analytical standard or a metabolic tracer in mass spectrometry-based assays, ensuring that findings have direct physiological and translational relevance.

Calibrated Studies of Dopamine Transporter (DAT) and Vesicular Monoamine Transporter (VMAT) Function

Given its structural similarity to dopamine but distinct toxicological profile, 5-OHDA is an ideal tool for probing the substrate specificity and kinetics of monoamine transporters like DAT and VMAT. Its intermediate stability [2] and lower neurotoxicity [1] allow for more controlled uptake and release experiments compared to dopamine, which is rapidly metabolized, or 6-OHDA, which quickly induces transporter dysfunction through oxidative damage.

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